1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-21-15(8-9-19-21)14-7-6-12(10-17-14)11-18-16(22)20-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHJGMLAFRYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Procedure :
- Starting Material : 6-Bromo-3-(bromomethyl)pyridine (1.0 equiv).
- Coupling Partner : 1-Methyl-1H-pyrazol-5-ylboronic acid (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).
- Conditions : 80°C, 12 hr under N₂.
- Intermediate : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol (Yield: 78%).
Mechanistic Insight : The palladium catalyst facilitates transmetallation and reductive elimination, enabling C–C bond formation between pyridine and pyrazole.
Direct Cyclization of Pyridine-Pyrazole
Alternative Route :
- Substrate : 3-(Hydroxymethyl)pyridine-5-carbaldehyde.
- Reagent : Methylhydrazine (2.0 equiv) in EtOH.
- Conditions : Reflux at 90°C for 6 hr.
- Product : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol (Yield: 65%).
Advantages : Avoids palladium catalysts but requires careful control of hydrazine stoichiometry to prevent over-cyclization.
Functionalization of the Pyridine-Pyrazole Intermediate
Bromination for Methylene Activation
Step :
- Substrate : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol.
- Reagent : PBr₃ (1.5 equiv) in DCM.
- Conditions : 0°C to RT, 2 hr.
- Intermediate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine (Yield: 92%).
Critical Note : Excess PBr₃ leads to di-bromination; reaction monitored via TLC (Hexane:EtOAc 7:3).
Introduction of the Cyclopentyl Urea Group
Isocyanate-Mediated Urea Formation
Procedure :
- Substrate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine (1.0 equiv).
- Reagent : Cyclopentyl isocyanate (1.2 equiv) in anhydrous THF.
- Base : Triethylamine (2.0 equiv).
- Conditions : RT, 8 hr.
- Product : Target compound (Yield: 85%).
Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by bromide displacement (SN2).
Carbodiimide Coupling as an Alternative
Protocol :
- Amine : Cyclopentylamine (1.0 equiv).
- Activating Agent : EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
- Substrate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine.
- Conditions : 0°C to RT, 12 hr.
- Product : Target compound (Yield: 72%).
Optimization : Lower yields compared to isocyanate route due to competing side reactions.
Comparative Analysis of Synthetic Routes
Characterization and Validation
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.51 (s, 1H, pyridine-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.45 (s, 1H, urea-NH), 4.38 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃), 3.02–3.10 (m, 1H, cyclopentyl), 1.50–1.85 (m, 8H, cyclopentyl).
- HRMS : m/z calcd. for C₁₉H₂₃N₆O [M+H]⁺: 363.1934; found: 363.1936.
- HPLC : Purity >98% (C18 column, 70:30 MeCN:H₂O).
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Coupling : Use of directed ortho-metalation (DoM) techniques or bulky ligands (e.g., SPhos) improves C5 selectivity on pyridine.
- Urea Hydrolysis Prevention : Anhydrous conditions and inert atmosphere (N₂/Ar) critical during isocyanate reactions.
- Cyclopentyl Group Steric Effects : Microwave-assisted synthesis (80°C, 30 min) enhances reaction rates for hindered substrates.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea with structurally or functionally related compounds, based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target urea derivative differs from MK13 (another urea-based compound) in its substitution pattern. Compared to Example 329 (a pyrrolo-pyridazine carboxamide), the urea scaffold offers distinct hydrogen-bonding capabilities, which are critical for binding to kinases or receptors. Example 329’s trifluoromethyl groups likely enhance metabolic stability but may reduce solubility .
Functional Group Impact: The pyridinyl-methyl-pyrazolyl moiety in the target compound mirrors structural motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors). The cyclopentyl group in the target compound contrasts with the bromopentyl-dioxolane system in Example 148, which is designed for covalent binding or prodrug activation .
Synthetic Complexity: The synthesis of the target compound likely requires multi-step coupling reactions, similar to MK13’s preparation via condensation of ethyl 3-oxopropanoate with pyrazol-amine derivatives . Example 329’s synthesis involves more complex steps, including halogenation and trifluoromethylation, reflecting higher synthetic challenges .
Research Findings and Implications
- MK13 demonstrated moderate anticancer activity in preliminary assays, attributed to its urea-mediated hydrogen bonding with ATP-binding pockets . The target compound’s pyridinyl-methyl-pyrazolyl system could mimic adenine interactions, suggesting enhanced potency.
- Example 329 showed nanomolar inhibition of viral proteases, highlighting the role of trifluoromethyl groups in enhancing binding entropy. However, the target compound’s lack of electron-withdrawing groups may limit similar efficacy against proteases .
Biological Activity
1-Cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The compound features a urea moiety linked to a pyrazole and pyridine structure, which is crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK, which plays a crucial role in cytokine production and inflammation.
- Antimicrobial Activity : Similar compounds have demonstrated moderate antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans at concentrations around 250 μg/mL .
Efficacy Studies
Recent studies have focused on the compound's efficacy against various biological targets:
| Target | IC50 Value | Effect |
|---|---|---|
| p38 MAPK | 53 nM | Inhibition of inflammatory cytokines |
| TNFα Production | 18 nM | Significant reduction in LPS-stimulated production |
| Bacterial Strains | 250 μg/mL | Moderate antimicrobial activity |
These findings indicate that the compound may serve as a promising scaffold for developing new anti-inflammatory and antimicrobial agents.
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of pyrazole-containing ureas, including our compound, in human chondro-sarcoma cells. The results showed that the compound significantly inhibited TNFα and IL-1 induced IL-6 production, suggesting potential use in treating inflammatory diseases .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related pyrazole derivatives. The study found that compounds with similar structural features exhibited effective inhibition against Escherichia coli and Bacillus subtilis, reinforcing the potential application of this compound as an antimicrobial agent.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of pyrazole-pyridine linkage and urea bond formation. Key signals: pyrazole C-H (~δ 7.5–8.5 ppm), urea NH (~δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out residual catalysts or byproducts .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve bond lengths/angles (e.g., pyrazole N-N: ~1.34 Å) using SHELX programs for refinement .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental NMR data .
How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?
Q. Advanced Research Focus
- Target Identification : Screen against kinase or GPCR libraries using SPR (surface plasmon resonance) or fluorescence polarization assays. Pyrazole-pyridine motifs often inhibit kinases (e.g., JAK2) .
- Mechanistic Studies :
- Enzyme Inhibition : Determine IC₅₀ via kinetic assays (e.g., ADP-Glo™ for kinases).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy .
- Data Interpretation : Address contradictions (e.g., variable IC₅₀ across cell lines) by correlating with expression levels of target proteins via Western blot .
What strategies resolve structural ambiguities in crystallographic or spectroscopic data?
Q. Advanced Research Focus
- Multi-technique Validation : Combine XRD (for solid-state conformation) with solution-state NOESY NMR to assess flexibility of the cyclopentyl group .
- Tautomerism Analysis : For pyrazole rings, use variable-temperature NMR to detect proton exchange between N1 and N2 positions .
- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) to resolve disorder in the urea moiety .
How can discrepancies in reported biological activities be systematically investigated?
Q. Advanced Research Focus
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293T for GPCRs) and control for batch-to-batch compound variability via HPLC .
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays or thermal shift profiling to identify non-canonical targets .
- Metabolite Screening : LC-MS/MS to detect degradation products in biological matrices that may alter activity .
What computational tools predict this compound’s physicochemical properties and ADMET profiles?
Q. Advanced Research Focus
- LogP and Solubility : Use Schrodinger’s QikProp or SwissADME to estimate logP (~3.2) and aqueous solubility (~10 µM) .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop or ADMET Predictor .
- Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., urea-related nephrotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
